N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Overview
Description
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline is a chemical compound with the molecular formula C24H26ClNO3 and a molecular weight of 411.92 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 411.92 , and it is recommended to be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Applications : One study focused on the synthesis of similar compounds like 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene, demonstrating the process of high-pressure hydrolysis and reduction, which might be relevant to synthesizing N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline. This method was noted for its high yield and minimal environmental impact (Wen Zi-qiang, 2007).
Structural and Vibrational Analysis : Infrared spectroscopic studies and theoretical calculations were performed on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insight into the vibrational, geometrical, and electronic properties of these compounds, which are structurally similar to the chemical (Mirta Finazzi et al., 2003).
Photometric Applications : N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives, closely related to this compound, have been synthesized for use as water-soluble hydrogen donors in photometric determination of hydrogen peroxide. This implies potential applications in analytical chemistry and environmental testing (Katsumi Tamaoku et al., 1982).
Potential Biological Applications
Biotransformation Studies : A study identified various modified anilines in ethyl acetate extract from hydrolysed urine of rats, which had been injected with a carcinogenic compound. This research suggests the potential of similar anilines, like this compound, in studying biotransformation processes, which can be crucial in pharmacology and toxicology (G. Kolar & J. Schlesiger, 1975).
Antibacterial and Enzyme Inhibition Studies : Azomethine compounds, structurally similar to this compound, have shown biological activities. Specific derivatives were synthesized and evaluated for antibacterial and anti-enzymatic activities, indicating potential applications in medical research and drug development (Aziz‐ur‐Rehman et al., 2014).
Potential Industrial Applications
- Polymer Synthesis : A novel monomer closely related to this compound was synthesized and used in the electrochemical synthesis of a polymer. This polymer demonstrated potential as a counter electrode in dye-sensitized solar cells, indicating the scope of such compounds in material science and renewable energy applications (Leyla Shahhosseini et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO3/c1-18-15-23(16-19(2)24(18)25)27-12-11-26-20-7-6-10-22(17-20)29-14-13-28-21-8-4-3-5-9-21/h3-10,15-17,26H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJLDFATUWUEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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